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Barium tellurate

Cat. No.: B12840263
CAS No.: 13466-24-5
M. Wt: 328.9 g/mol
InChI Key: MADYYGTXXCOMRD-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Barium Tellurate (B1236183) Research

The historical trajectory of barium tellurate research is intrinsically linked to the independent discoveries of its constituent elements. Barium was first identified in the 18th century, with its isolation credited to Sir Humphry Davy in 1808. Tellurium was discovered in 1782 by Franz-Joseph Müller von Reichenstein and named by Martin Heinrich Klaproth in 1798. scispace.com

Early investigations into tellurate chemistry were often foundational, focusing on the synthesis and basic characterization of various metal tellurates. While specific early discovery details for each this compound compound are not extensively documented in readily available literature, systematic research into the BaO-TeO₂ binary system gained momentum in the latter half of the 20th century and continues to the present day. This research has been largely driven by the pursuit of novel electronic materials. A significant portion of the detailed structural and properties-related research appears to have been conducted in the late 20th and early 21st centuries, with a focus on potential applications in microwave dielectrics and other electronic components. researchgate.net

Systematic Classification of this compound Compounds: Stoichiometric Variations and Polytypism

The this compound family of compounds is notable for its range of stoichiometric variations, each possessing a unique crystal structure. The coordination environment of the tellurium atom can vary, leading to different structural arrangements and properties. Several distinct phases have been identified and characterized through techniques such as X-ray diffraction. researchgate.netresearchgate.netacs.org

A number of this compound compounds with different molar ratios of barium oxide to tellurium oxide have been synthesized and studied. These include, but are not limited to, BaTeO₃, BaTeO₄, Ba₂TeO₅, BaTe₂O₆, and BaTe₄O₉. researchgate.net The structural details for some of these compounds are summarized in the table below.

CompoundFormulaCrystal SystemSpace GroupLattice Parameters
This compound MonohydrateBaTeO₃(H₂O)MonoclinicP2₁/aa = 8.336 Å, b = 4.779 Å, c = 9.071 Å, β = 115.86° researchgate.net
Barium DitetellurateBaTe₂O₆OrthorhombicCmcma = 6.945 Å, b = 12.378 Å, c = 5.391 Å acs.org
Barium TetratellurateBaTe₄O₉MonoclinicC2/ca = 15.009 Å, b = 5.148 Å, c = 14.379 Å, β = 119.59° acs.org
This compoundBaTeO₄While the existence of this compound is noted, detailed crystallographic data from the search results is not available. rsc.org
Dithis compoundBa₂TeO₅This phase has been identified in studies of the BaO-TeO₂ system, though detailed crystallographic data is not provided in the available search results. researchgate.net

Polytypism , the phenomenon where a compound can exist in different crystalline modifications that differ in the stacking sequence of identical layers, is a known feature in some complex tellurites. However, based on the available research, there is no direct evidence to suggest that polytypism is a characteristic feature of the binary this compound compounds.

Interdisciplinary Research Trajectories in this compound Chemistry and Materials Science

Research into this compound compounds has transcended fundamental chemistry and ventured into the realm of materials science, with a primary focus on their dielectric properties for electronic applications.

Dielectric Materials for Low-Temperature Cofired Ceramics (LTCC): A significant driver for research into barium tellurates is their potential use as dielectric materials in LTCC technology. researchgate.net LTCC is a crucial technology for manufacturing multilayer electronic components, such as capacitors and inductors, used in wireless communication devices. The key advantage of some this compound ceramics is their low sintering temperatures (550-950°C), which allows them to be co-fired with highly conductive metals like silver and aluminum. researchgate.net This compatibility is a critical factor in the fabrication of high-performance microwave devices. The dielectric properties of several this compound phases at microwave frequencies have been investigated, revealing promising characteristics for these applications. researchgate.net

CompoundRelative Permittivity (εr)Quality Factor (Q x f) (GHz)Temperature Coefficient of Resonant Frequency (TCf) (ppm/°C)
BaTe₄O₉17.554,700-90 researchgate.net
BaTe₂O₆2150,300-51 researchgate.net
BaTeO₃1034,000-54 researchgate.net
Ba₂TeO₅1749,600-124 researchgate.net

Luminescent Materials: Another area of investigation is the use of this compound glasses as host materials for rare-earth ions to create luminescent materials. When doped with ions such as europium (Eu³⁺) or thulium (Tm³⁺), these glasses exhibit photoluminescence, emitting visible light upon excitation. researchgate.net The properties of these materials can be tuned by varying the concentration of the dopant ions, making them potentially useful for applications in solid-state lighting and optical displays.

Magnetic Properties: While simple binary barium tellurates are not typically magnetic, the introduction of transition metals into the structure can induce interesting magnetic phenomena. For example, the compound BaNi₂TeO₆, which features a layered honeycomb lattice, exhibits antiferromagnetic ordering at low temperatures. acs.org This suggests that the broader family of barium-containing tellurates could be a fruitful area for exploring novel magnetic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaO4Te B12840263 Barium tellurate CAS No. 13466-24-5

Properties

CAS No.

13466-24-5

Molecular Formula

BaO4Te

Molecular Weight

328.9 g/mol

IUPAC Name

barium(2+);tellurate

InChI

InChI=1S/Ba.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2

InChI Key

MADYYGTXXCOMRD-UHFFFAOYSA-L

Canonical SMILES

[O-][Te](=O)(=O)[O-].[Ba+2]

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry in Barium Tellurate Systems

High-Temperature Solid-State Reaction Techniques

Solid-state reactions are the most conventional methods for producing polycrystalline ceramic materials, including barium tellurates. These techniques involve the thermal treatment of solid precursors at high temperatures to induce diffusion and reaction, leading to the formation of the desired crystalline phase.

Direct Elemental Reaction Synthesis of Barium Tellurates

The direct synthesis from elemental precursors represents a fundamental approach to forming simple telluride compounds. For the synthesis of barium telluride (BaTe), stoichiometric quantities of elemental barium and tellurium powders are intimately mixed and annealed at high temperatures. This process must be conducted under an inert atmosphere, such as argon, or in a vacuum to prevent the formation of unwanted oxides.

To produce barium tellurate (B1236183), this method would be adapted to include a controlled oxidation step. The reaction would involve combining elemental barium, tellurium, and an oxygen source under carefully managed temperature and oxygen partial pressure to achieve the desired tellurate oxidation state (Te⁴⁺ or Te⁶⁺). The general reaction pathway can be summarized as:

Ba + Te + O₂ → BaTeOₓ

The precise stoichiometry of the final product is highly dependent on the reaction conditions, particularly temperature and the availability of oxygen.

Oxide-Based Solid-State Synthesis of Barium Tellurates

A more common and controllable solid-state method involves using binary oxides or carbonate precursors. This route avoids handling reactive elemental barium and allows for more precise stoichiometric control. The synthesis is typically achieved by calcining a homogeneous mixture of a barium source, such as barium oxide (BaO) or barium carbonate (BaCO₃), with a tellurium oxide, like tellurium dioxide (TeO₂) or tellurium trioxide (TeO₃). researchgate.netresearchgate.netmdpi.com

The reaction between barium carbonate and tellurium dioxide can be represented as:

BaCO₃(s) + TeO₂(s) → BaTeO₃(s) + CO₂(g)

The selection of precursor particle size is crucial; using nanocrystalline reactants can significantly lower the required calcination temperature and reaction time. researchgate.netresearchgate.net The process involves repeated cycles of grinding and heating to ensure a complete and homogeneous reaction, breaking down the initial reactants and forming the final barium tellurate product.

Precursor 1Precursor 2Typical Calcination Temperature (°C)Product
Barium Carbonate (BaCO₃)Tellurium Dioxide (TeO₂)700 - 1000Barium Tellurite (B1196480) (BaTeO₃)
Barium Oxide (BaO)Tellurium Trioxide (TeO₃)600 - 900This compound (BaTeO₄)
Barium Carbonate (BaCO₃)Tellurium Trioxide (TeO₃)700 - 1000This compound (BaTeO₄)

Molten Salt Synthesis and Oxidation Pathways for Barium Tellurates

Molten salt synthesis (MSS) is a versatile technique that utilizes a low-melting-point salt as a flux or solvent for the reactants. uantwerpen.benycu.edu.tw This method can lead to the formation of well-crystallized powders at significantly lower temperatures compared to conventional solid-state reactions. nycu.edu.tw In this process, the precursor oxides (e.g., BaO and TeO₂) are mixed with a salt, such as a eutectic mixture of NaCl-KCl, and heated above the salt's melting point. nycu.edu.tw

The molten salt acts as a medium where the reactants dissolve and then precipitate as the final product. nycu.edu.tw This dissolution-precipitation mechanism facilitates enhanced reaction kinetics and allows for excellent control over particle size and morphology. uantwerpen.be For instance, the choice of a chloride-based flux versus a sulfate-based flux can result in different crystal faceting and particle shapes. uantwerpen.be Single crystals of complex tellurates, such as BaCuTeO₃TeO₄, have been successfully prepared by crystallization from melts. researchgate.net

Flux CompositionTypical Temperature (°C)Effect on Synthesis
NaCl-KCl700 - 900Promotes formation of well-faceted, cube-shaped particles. uantwerpen.benycu.edu.tw
Na₂SO₄-K₂SO₄800 - 1000Can result in hexagonal-shaped, flat particles. uantwerpen.be
Metal ChloridesVariableCan serve as both solvent and reactant in forming complex structures. researchgate.net

Post-Synthesis Thermal Treatments: Annealing and Crystallinity Optimization

Annealing is a critical post-synthesis heat treatment step used to improve the crystallinity, reduce defects, and control the microstructure of the synthesized this compound. naturalspublishing.commdpi.com After the initial synthesis, the material may be amorphous or have a poorly ordered polycrystalline structure. naturalspublishing.com Annealing at elevated temperatures provides the necessary thermal energy for atoms to rearrange into a more ordered lattice, promoting grain growth and reducing porosity. naturalspublishing.com

The annealing parameters—temperature, duration, and atmosphere—have a profound impact on the final properties of the material. naturalspublishing.commdpi.com For example, higher annealing temperatures generally lead to larger crystalline grains and denser films. naturalspublishing.com The annealing atmosphere can also influence crystal morphology; growth in a humid environment can decrease the viscosity of the glass surface during crystallization, leading to less distorted crystal shapes compared to growth in a vacuum. mdpi.com This thermal treatment is essential for optimizing the material for specific applications that require high crystalline quality.

ParameterEffect
Temperature Increasing temperature generally improves crystallinity, increases grain size, and can induce phase transitions. naturalspublishing.comresearchgate.net
Duration Longer annealing times allow for more complete atomic diffusion and grain growth.
Atmosphere The composition of the surrounding gas (e.g., air, argon, vacuum, humidity) can affect surface chemistry and crystal morphology. mdpi.com

Solution-Based Synthesis Approaches

Solution-based methods offer several advantages over solid-state techniques, including lower synthesis temperatures, better homogeneity, and greater control over particle size and morphology at the nanoscale. These routes involve the reaction of precursors in a liquid medium to precipitate the desired compound.

Aqueous Solution Precipitation Routes for Barium Tellurates

Precipitation from an aqueous solution is a straightforward and effective method for synthesizing this compound. nih.gov This bottom-up approach involves mixing two aqueous solutions containing soluble salts of the constituent ions. libretexts.org For this compound, this is typically achieved by reacting a soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂), with a soluble tellurate solution, such as one containing sodium tellurate (Na₂TeO₄) or telluric acid (H₂TeO₄).

The reaction leads to the formation of insoluble this compound, which precipitates out of the solution:

BaCl₂(aq) + Na₂TeO₄(aq) → BaTeO₄(s) + 2NaCl(aq)

This method allows for fine control over the product's characteristics. Factors such as reactant concentrations, reaction temperature, pH, and stirring rate can be adjusted to influence the nucleation and growth of the particles. shd-pub.org.rs Furthermore, capping agents or surfactants can be introduced to the system to control particle size, prevent agglomeration, and stabilize the resulting nanoparticles. nih.gov The precipitate is subsequently filtered, washed to remove impurities, and dried to obtain the final powder.

Barium PrecursorTellurate PrecursorKey Control Parameters
Barium Chloride (BaCl₂)Sodium Tellurate (Na₂TeO₄)pH, Temperature, Reactant Concentration
Barium Nitrate (Ba(NO₃)₂)Telluric Acid (H₂TeO₄)Stirring Rate, Addition of Capping Agents
Barium Hydroxide (Ba(OH)₂)Tellurium Dioxide (dissolved)Solvent System (e.g., water-ethanol) nih.gov

Hydrothermal Synthesis and Morphological Control of Barium Tellurates

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly advantageous for synthesizing complex oxides like tellurates due to its ability to yield well-crystallized products at relatively low temperatures compared to solid-state reactions. The process is typically carried out in a sealed vessel, such as an autoclave, where the precursors are dissolved or suspended in water. The elevated temperature and pressure facilitate the dissolution of reactants and subsequent crystallization of the desired product.

While specific research on the hydrothermal synthesis of this compound is limited, the principles can be extrapolated from studies on other tellurites and related barium compounds. The key to morphological control in hydrothermal synthesis lies in the manipulation of reaction parameters such as temperature, pressure, reaction time, pH of the solution, and the choice of precursors and mineralizers.

For instance, in the hydrothermal synthesis of other metal tellurites, such as tin telluride (SnTe) and antimony telluride (Sb2Te3), the morphology of the resulting nanocrystals can be controlled by adjusting the type and concentration of surfactants and the reaction temperature. The use of a surfactant can direct the growth of specific crystal facets, leading to the formation of nanostructures with controlled shapes like nanobelts or spherical nanoparticles nih.govresearchplateau.com. Similarly, studies on the hydrothermal synthesis of barium titanate (BaTiO3) have shown that the morphology can be tuned from nanoparticles to nanotube arrays by employing a template-assisted method and controlling the annealing process nih.govresearchgate.netresearchgate.net.

In a hypothetical hydrothermal synthesis of this compound, one might use a soluble barium salt (e.g., barium hydroxide or barium chloride) and a tellurium source like tellurium dioxide (TeO2) or a soluble tellurite. The reaction would likely be conducted in an aqueous medium at temperatures in the range of 100-250°C for several hours to days. The morphology of the resulting this compound crystals could potentially be controlled by introducing capping agents or by adjusting the pH, which influences the solubility and reactivity of the tellurium species in the solution.

Table 1: Potential Parameters for Hydrothermal Synthesis of this compound (Extrapolated from Related Compounds)

Parameter Potential Range/Value Expected Influence on Morphology
Temperature 100 - 250 °C Affects crystallinity and particle size
Reaction Time 12 - 72 hours Influences crystal growth and phase purity
pH Alkaline or Acidic Controls solubility of precursors and reaction kinetics
Precursors Ba(OH)₂, BaCl₂, TeO₂, Na₂TeO₃ Choice of precursors affects reaction pathway and purity
Surfactants/Additives PVP, CTAB, Citric Acid Can direct crystal growth to specific morphologies (nanorods, nanowires, etc.)

Solvothermal Synthesis and Nanoparticle Formation of Barium Tellurates

Solvothermal synthesis is a variation of the hydrothermal method where the solvent is not water but an organic liquid or a mixture of solvents. This technique offers greater control over the final product's characteristics, such as particle size, shape, and crystallinity, due to the diverse properties of organic solvents (e.g., polarity, boiling point, and coordinating ability). sigmaaldrich.com The use of non-aqueous solvents can also be beneficial in preventing the incorporation of hydroxyl groups into the crystal lattice, which can be detrimental to certain properties.

The synthesis of this compound nanoparticles via a solvothermal route has not been extensively reported. However, insights can be gained from the solvothermal synthesis of the closely related barium titanate (BaTiO3) nanoparticles. In these syntheses, precursors like barium hydroxide and titanium alkoxides are reacted in solvents such as ethanol, methanol, or a mixture of ethylenediamine and ethanolamine. researchgate.net The choice of solvent has been shown to strongly influence the dispersibility and crystal growth of the resulting nanoparticles. For example, using a solvent with a low dielectric constant can lead to the formation of a large number of nanoparticle monomers, which in turn accelerates the nucleation process and decreases the average size of the nuclei. researchgate.net

A typical solvothermal process for producing this compound nanoparticles might involve the reaction of a barium precursor, such as barium acetate or barium hydroxide, with a tellurium precursor like tellurium alkoxide in a high-boiling-point organic solvent within a sealed autoclave. The reaction temperature and time would be critical parameters to control the size and dispersity of the nanoparticles. For instance, in the synthesis of BaTiO3 nanoparticles, reaction temperatures of 180–200°C for 24 hours have been employed to produce particles with sizes ranging from 25 to 500 nm. tees.ac.uk

Table 2: Potential Conditions for Solvothermal Synthesis of this compound Nanoparticles

Parameter Potential Condition Effect on Nanoparticle Formation
Solvent Ethanol, Methanol, Ethylene Glycol Influences precursor solubility, reaction kinetics, and particle dispersity
Barium Precursor Barium Acetate, Barium Hydroxide Affects reactivity and by-product formation
Tellurium Precursor Tellurium(IV) isopropoxide, Tellurium(IV) ethoxide Reactivity and hydrolysis rate are key factors
Temperature 150 - 250 °C Controls nucleation and growth rates, and thus particle size
Time 12 - 48 hours Affects the degree of crystallinity and particle size distribution
Additives Oleic Acid, Amines Can act as capping agents to control particle size and prevent agglomeration

Thin Film Deposition Techniques for this compound Architectures

The fabrication of high-quality thin films of this compound is essential for its potential application in electronic and optoelectronic devices. Several advanced deposition techniques can be employed to grow thin films with precise control over thickness, composition, and crystal structure.

Chemical Vapor Deposition (CVD) is a versatile thin-film deposition technique that involves the chemical reaction of volatile precursors on a heated substrate surface. The choice of precursors is critical for a successful CVD process, and they should ideally be volatile, thermally stable at the vaporization temperature, and decompose cleanly at the substrate temperature to yield the desired film material.

While there is a lack of specific literature on the CVD of this compound, studies on the CVD of other metal tellurides, such as chromium telluride (CrTe) and cadmium telluride (CdTe), provide valuable insights. ntu.edu.sgresearchgate.net For the deposition of barium-containing oxide films, β-diketonate complexes of barium are often used as precursors due to their volatility. dtu.dk For tellurium, organometallic compounds like diethyl telluride or tellurium alkoxides could be potential precursors.

A plausible CVD process for this compound would involve the co-deposition of a volatile barium precursor and a tellurium precursor onto a heated substrate. The substrate temperature would need to be carefully controlled to promote the chemical reaction and decomposition of the precursors to form a this compound film. The flow rates of the precursor vapors and the carrier gas would also influence the growth rate and stoichiometry of the film.

Table 3: Potential Precursors and Conditions for CVD of this compound Films

Parameter Potential Precursor/Condition Rationale/Considerations
Barium Precursor Ba(thd)₂ (Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)) Commonly used volatile barium precursor for MOCVD
Tellurium Precursor Te(OEt)₄ (Tellurium(IV) ethoxide), Diethyl telluride Volatile tellurium sources used in CVD of other tellurides
Substrate Temperature 400 - 600 °C Needs to be high enough for precursor decomposition and film crystallization
Carrier Gas Argon, Nitrogen Inert gas to transport precursor vapors to the reaction chamber
Oxidizing Agent Oxygen, Nitrous Oxide May be required to form the tellurate (oxide) phase

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that occurs in an ultra-high vacuum environment. It involves the evaporation of elemental or molecular sources to create beams of atoms or molecules that impinge on a heated crystalline substrate, forming an epitaxial film with atomic-level precision. researchgate.net

The growth of lead barium telluride (PbBaTe) thin films by MBE has been reported, providing a direct analogy for the potential MBE growth of this compound. aip.org In the MBE of PbBaTe, elemental sources of lead, barium, and tellurium were used. aip.org The substrate temperature and the flux of the elemental beams are critical parameters that control the growth rate, composition, and crystalline quality of the film.

For the MBE growth of this compound, elemental barium and tellurium would be co-evaporated from effusion cells in an oxygen-rich atmosphere to form the tellurate compound on a suitable substrate. The substrate temperature would likely be in the range of 350-400°C, similar to that used for PbBaTe growth. aip.org The flux of the barium and tellurium beams would need to be carefully calibrated to achieve the desired stoichiometry. In-situ characterization techniques, such as Reflection High-Energy Electron Diffraction (RHEED), would be essential for monitoring the film growth in real-time and ensuring high crystalline quality.

Table 4: Potential Parameters for MBE Growth of this compound Thin Films

Parameter Potential Condition Importance in MBE Growth
Barium Source Effusion cell with elemental Barium Provides a controlled flux of Ba atoms
Tellurium Source Effusion cell with elemental Tellurium Provides a controlled flux of Te atoms
Oxygen Source Controlled leak of O₂ gas Necessary for the formation of the tellurate
Substrate Single crystal (e.g., SrTiO₃, MgO) Provides a template for epitaxial growth
Substrate Temperature 300 - 500 °C Affects adatom mobility and film crystallinity
Beam Equivalent Pressure (BEP) Precise control of Ba and Te fluxes Determines the stoichiometry of the film

The sol-gel process is a wet-chemical technique widely used for the fabrication of ceramic and glass materials, including thin films. nweurope.eu It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (sol) that is then converted into a viscous gel. This gel can be deposited onto a substrate by spin-coating or dip-coating, followed by a heat treatment to remove organic residues and crystallize the film.

The sol-gel synthesis of tellurite-based thin films has been demonstrated using precursors like tellurium isopropoxide and tellurium ethoxide. tees.ac.ukresearchgate.netresearchgate.net For barium-containing films, barium acetate or barium alkoxides are common precursors. aip.org A sol-gel route to this compound thin films would likely involve the preparation of a precursor solution containing a soluble barium salt and a tellurium alkoxide in a suitable solvent, such as an alcohol. The hydrolysis and condensation reactions would be carefully controlled by adjusting the water content and pH of the solution.

The resulting sol would then be spin-coated or dip-coated onto a substrate. After deposition, the film would be subjected to a multi-step heat treatment, typically involving a drying step at a lower temperature to remove the solvent, a pyrolysis step to decompose the organic components, and a final annealing step at a higher temperature to crystallize the this compound phase.

Table 5: Typical Steps and Precursors in Sol-Gel Deposition of this compound Films

Step Description Key Parameters/Precursors
Sol Preparation Dissolving precursors in a solvent and initiating hydrolysis/condensation Barium Acetate, Tellurium(IV) isopropoxide, Acetic Acid, Ethanol
Deposition Coating the substrate with the sol Spin-coating or dip-coating speed and time
Drying Removal of solvent from the wet film Temperature around 100-150 °C
Pyrolysis Decomposition of organic precursors Temperature around 300-400 °C
Annealing Crystallization of the amorphous film into this compound Temperature > 500 °C, atmosphere (air or oxygen)

Melt-Quenching Fabrication of this compound-Containing Glasses

Melt-quenching is a conventional and widely used method for the fabrication of glasses. chalcogen.ro The process involves melting a mixture of raw materials at a high temperature to form a homogeneous liquid, followed by rapid cooling (quenching) to a temperature below the glass transition temperature (Tg) to prevent crystallization. This technique allows for the production of bulk glasses with a wide range of compositions.

This compound is a component in various tellurite glass systems, which are of interest for their unique optical and physical properties, such as high refractive index, low phonon energy, and good infrared transmission. core.ac.uk The addition of barium oxide (BaO) to a tellurite glass network acts as a modifier, breaking up the Te-O-Te linkages and creating non-bridging oxygens. This modification alters the glass structure and, consequently, its properties. core.ac.uk

The fabrication of this compound-containing glasses typically involves melting a mixture of tellurium dioxide (TeO2) and barium carbonate (BaCO3) or barium oxide (BaO) in a crucible at temperatures ranging from 750 to 900°C. core.ac.uknih.gov Other components, such as boron oxide (B2O3) or zinc oxide (ZnO), may be added to improve glass formation and stability. chalcogen.romdpi.com After complete melting and homogenization, the molten glass is quenched by pouring it into a preheated mold. The resulting glass is then annealed at a temperature near its Tg to relieve internal stresses.

Research on barium tellurite glasses has shown that the addition of BaO increases the glass transition temperature due to the higher single bond enthalpy of Ba-O compared to Te-O. core.ac.uk The density of the glass, however, may decrease with increasing BaO content due to the replacement of the heavier TeO2 with the lighter BaO. core.ac.uk

Table 6: Composition and Properties of a Representative Barium Tellurite Glass System

Glass Composition (mol%) Melting Temperature (°C) Quenching Method Glass Transition Temperature (Tg) (°C) Key Findings
(BaO)x(TeO₂)₁₀₀₋ₓ (x=10, 15, 20) ~800-900 Poured into a preheated brass mold 318 - 327 Tg increases with BaO content. core.ac.uk
60TeO₂-20PbO-(20-x)ZnO-xBaF₂ 850 Cast onto a preheated brass mold - Density increases with BaF₂ content. mdpi.com
[(TeO₂)₀.₇(B₂O₃)₀.₃]₁₋ₓ(BaO)ₓ (x=0.1, 0.2, 0.3) - Melt quenching - Optical band gap decreases with increasing BaO content. chalcogen.ro

Controlled Precursor Selection and Stoichiometry in this compound Synthesis

The formation of this compound is governed by the chemical reactivity and physical properties of the chosen barium and tellurium precursors. The selection process involves considering factors such as the decomposition temperature of the precursors, their reactivity in the chosen synthesis environment (e.g., solid-state, hydrothermal), and the potential for the formation of undesired intermediate phases. Precise stoichiometric control is paramount to ensure the formation of the target this compound phase and to avoid the presence of unreacted precursors or impurity compounds in the final product.

Solid-state synthesis is a common and direct method for preparing this compound. This technique typically involves the high-temperature reaction of a barium-containing precursor with a tellurium-containing precursor. Common choices for the barium precursor include barium carbonate (BaCO₃) and barium nitrate (Ba(NO₃)₂), while tellurium dioxide (TeO₂) or telluric acid (H₆TeO₆) are frequently used as the tellurium source.

The stoichiometry of the reactants is a critical parameter in solid-state reactions. For the synthesis of BaTeO₄, a 1:1 molar ratio of the barium and tellurium precursors is theoretically required. However, in practice, slight adjustments to the stoichiometry may be necessary to compensate for the volatility of tellurium dioxide at elevated temperatures or to drive the reaction to completion. The reaction is typically carried out at temperatures ranging from 600 to 900 °C, often with intermediate grinding steps to ensure homogeneity and complete reaction between the precursors.

For instance, the reaction between barium carbonate and tellurium dioxide can be represented by the following equation:

BaCO₃ + TeO₂ → BaTeO₄ + CO₂

In this reaction, careful control of the temperature profile is essential to ensure the complete decomposition of barium carbonate and the subsequent reaction with tellurium dioxide, while minimizing the sublimation of TeO₂.

Wet-chemical methods, such as precipitation and hydrothermal synthesis, offer alternative routes to this compound, often with better control over particle size and morphology. In a typical precipitation synthesis, aqueous solutions of a soluble barium salt, such as barium nitrate or barium chloride (BaCl₂), are reacted with a solution of a soluble tellurate, such as sodium tellurate (Na₂TeO₄). The stoichiometry of the reactants in the solution directly influences the composition of the resulting precipitate.

The following table summarizes various precursor systems and their stoichiometric relationships used in the synthesis of this compound:

Synthesis MethodBarium PrecursorTellurium PrecursorMolar Ratio (Ba:Te)Typical Reaction ConditionsResulting this compound Phase
Solid-State ReactionBarium Carbonate (BaCO₃)Tellurium Dioxide (TeO₂)1:1700-900 °C in air, with intermediate grindingBaTeO₄
Solid-State ReactionBarium Nitrate (Ba(NO₃)₂)Telluric Acid (H₆TeO₆)1:1Calcination at 600-800 °CBaTeO₄
PrecipitationBarium Nitrate (Ba(NO₃)₂)Sodium Tellurate (Na₂TeO₄)1:1Aqueous solution, room temperatureBaTeO₄ precipitate
Hydrothermal SynthesisBarium Chloride (BaCl₂)Telluric Acid (H₆TeO₆)1:1150-250 °C in an autoclave, controlled pHCrystalline BaTeO₄

Detailed Research Findings:

While specific research dedicated solely to the precursor chemistry of this compound is not abundant, studies on related mixed-metal tellurates provide valuable insights. For example, in the synthesis of complex oxides like barium copper tellurite-tellurate, the precursor selection and stoichiometry are critical for achieving the desired crystal structure and properties. These studies often employ a multi-step solid-state reaction approach, where the precursors are carefully weighed in stoichiometric amounts, thoroughly mixed, and subjected to a series of heat treatments at progressively higher temperatures.

The choice of precursors can also influence the reaction kinetics. For example, using more reactive precursors, such as barium hydroxide (Ba(OH)₂) in hydrothermal synthesis, may allow for lower reaction temperatures and shorter reaction times compared to less reactive precursors like barium carbonate.

Crystallographic Analysis and Structural Elucidation of Barium Tellurate Compounds

Cationic and Anionic Coordination Polyhedra in Barium Tellurate (B1236183) Structures

Tellurium Coordination Motifs: TeO3, TeO4, TeO6, and TeO3+1 Polyhedra

The coordination environment of tellurium in barium tellurates is highly dependent on its oxidation state. Tellurium typically exists in the +4 (Te⁴⁺) or +6 (Te⁶⁺) state in these oxide compounds.

Te⁶⁺ Coordination : In the +6 oxidation state, the Te⁶⁺ cation lacks a stereochemically active lone pair of electrons. As a result, it almost exclusively adopts a highly regular octahedral coordination with six oxygen atoms, forming the TeO₆ polyhedron. This is observed in compounds like BaNi₂TeO₆ and the complex disilicate Ba₃Zn₆[TeO₆][Si₂O₇]₂, where the Te–O distances are typically in the range of 1.874 Å to 1.935 Å. researchgate.netnih.gov

Te⁴⁺ Coordination : The Te⁴⁺ cation possesses a stereochemically active 5s² lone pair of electrons, which significantly influences its coordination geometry, leading to more irregular and lower-coordination polyhedra. thenucleuspak.org.pk

TeO₃ : This is a common motif for Te⁴⁺, forming a trigonal pyramid where the tellurium atom is at the apex and three oxygen atoms form the base. The lone pair occupies the fourth vertex of a tetrahedral arrangement. This one-sided coordination is a hallmark of tellurites (compounds with Te⁴⁺). researchgate.netresearchgate.net

TeO₄ : This coordination can be described as a distorted tetrahedron or, more accurately, a seesaw-shaped polyhedron. When considering the lone pair (E), the geometry is often described as a trigonal bipyramid, denoted as TeO₄E . This is seen in the mixed tellurite-tellurate compound BaCuTeO₃TeO₄, where the Te(IV)O₄ polyhedron is completed by its lone pair. researchgate.net This TeO₄E arrangement can also be considered a representation of the TeO₃₊₁ motif, where three oxygen atoms are more strongly bonded and one is at a slightly greater distance.

The diversity in tellurium coordination, driven by its oxidation state and the presence or absence of a lone pair, is a primary factor in the rich structural chemistry of tellurate compounds. thenucleuspak.org.pk

Barium Coordination Environments: BaO₆, BaO₇, and BaO₈ Polyhedra

The large ionic radius of the Ba²⁺ cation allows it to accommodate a high and variable coordination number, typically ranging from 6 to 12 in oxide structures. materialsproject.org In barium tellurate systems, several of these environments are observed, forming distinct polyhedra.

BaO₆ and BaO₇ : In the complex barium zinc tellurate disilicate, Ba₃Zn₆[TeO₆][Si₂O₇]₂, two distinct barium sites exist, showcasing both BaO₆ and BaO₇ coordination polyhedra. researchgate.net

BaO₈ : An eight-fold coordination is also common. In compounds like Ba₂Nb₆Te₂O₂₁, the environment around the barium ion can be described as a triply capped BaO₈ cube. researchgate.net

Higher Coordination Numbers : Even higher coordination numbers are found in other structures. For example, the barium ion in BaCuTeO₃TeO₄ is surrounded by ten oxygen atoms, forming a BaO₁₀ polyhedron. researchgate.net

The specific coordination number and the geometry of the resulting BaOₓ polyhedron depend on the stoichiometry and the packing of other structural units within the crystal lattice.

Below is a table summarizing the coordination environments in selected this compound compounds.

CompoundBarium Coordination PolyhedronTellurium Coordination PolyhedronReference
Ba₃Zn₆[TeO₆][Si₂O₇]₂BaO₆, BaO₇TeO₆ researchgate.net
Ba₂Nb₆Te₂O₂₁BaO₈TeO₃ researchgate.net
BaCuTeO₃TeO₄BaO₁₀TeO₄ (Te⁴⁺), TeO₆ (Te⁶⁺) researchgate.net
BaNi₂TeO₆Not specifiedTeO₆ nih.gov

Secondary Cation Coordination in Complex Barium Tellurates (e.g., ZnO₄, ZnO₆, SiO₄)

The incorporation of secondary cations into the this compound framework leads to more complex structures with diverse coordination environments for these additional elements. The compound Ba₃Zn₆[TeO₆][Si₂O₇]₂ serves as an excellent example, containing both zinc and silicon. researchgate.netnih.gov

Zinc Coordination (ZnO₄ and ZnO₆) : A notable feature of this structure is the simultaneous presence of two different coordination environments for zinc. One zinc atom site is tetrahedrally coordinated by four oxygen atoms, forming a ZnO₄ tetrahedron with Zn–O distances from 1.931 Å to 1.964 Å. A second zinc site is octahedrally coordinated by six oxygen atoms, forming a ZnO₆ octahedron. The axial bonds in this octahedron are significantly elongated (2.333 Å) compared to the equatorial bonds (around 2.05 Å). researchgate.net

Silicon Coordination (SiO₄) : Silicon is present in the form of a disilicate group [Si₂O₇], which consists of two SiO₄ tetrahedra sharing a common oxygen vertex. The Si–O bond distances within these tetrahedra range from 1.598 Å to 1.684 Å, consistent with other silicate (B1173343) structures. researchgate.net

These varied coordination motifs of secondary cations, combined with the tellurate and baryum polyhedra, build a complex three-dimensional anionic network. researchgate.net

Polymorphism and Structural Relationships in this compound Systems

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key characteristic of many functional oxides, most notably barium titanate (BaTiO₃). BaTiO₃ exhibits several temperature-dependent phase transitions, from hexagonal to cubic, tetragonal, orthorhombic, and rhombohedral phases, each with distinct properties. aps.org

In contrast, polymorphism in simple this compound compounds (e.g., BaTeO₃, BaTeO₄) is not as extensively documented. While different stoichiometries of barium tellurates result in unique crystal structures, the existence of multiple polymorphs for a single, fixed stoichiometry appears to be less common or less studied. High pressure can induce structural phase transitions in elemental tellurium and other compounds, but specific studies detailing pressure- or temperature-induced polymorphic transitions in this compound are sparse in the available literature. nih.govscispace.com The structural diversity within the broader family of barium tellurates—compounds with different Ba:Te ratios—can be seen as a form of compositional polymorphism, where different arrangements of BaOₓ and TeOₓ polyhedra lead to distinct, stable crystalline phases.

Correlation of Synthesis Conditions with Crystallinity and Phase Purity in Barium Tellurates

The final structural properties of barium tellurates, including their crystallinity and phase purity, are critically dependent on the synthesis method and its parameters. The two most common methods are solid-state reactions and hydrothermal synthesis.

Solid-State Synthesis : This method involves heating mixed powders of precursors (e.g., BaCO₃ and TeO₂) at high temperatures for extended periods.

Temperature and Time : The calcination temperature is a crucial factor. For analogous compounds like BaTiO₃, complete reaction and the formation of a phase-pure product often require temperatures of 1100-1300°C. materialsproject.orgresearchgate.net Insufficient temperature or time can lead to incomplete reactions and the presence of impurity phases, such as unreacted precursors. researchgate.net Increasing the calcination temperature generally promotes grain growth and increases the crystallite size, which enhances crystallinity. materialsproject.orgresearchgate.net

Precursor Properties : The particle size and homogeneity of the starting materials can affect the reaction kinetics and the uniformity of the final product. azom.com

Hydrothermal Synthesis : This solution-based method involves crystallization from aqueous solutions at elevated temperatures and pressures. It often allows for synthesis at lower temperatures than solid-state routes.

Temperature and pH : The reaction temperature directly influences the rate of crystal nucleation and growth. Studies on BaTiO₃ show that higher temperatures (e.g., 150-180°C) can lead to higher phase purity and finer particles compared to lower temperatures (e.g., 100°C). thenucleuspak.org.pk The pH of the solution, often controlled by a mineralizer like NaOH, affects the solubility of precursors and can be critical for the formation of the desired crystalline phase. mdpi.com

Precursors and Solvents : The choice of precursors and the solvent system can affect the morphology and phase of the resulting particles. Different solvents can alter reactant solubility, thereby influencing nucleation and growth mechanisms. Phase-pure nanoparticles can be achieved at temperatures as low as 100°C with appropriate reaction times.

In both methods, careful control of synthesis parameters is essential to overcome kinetic barriers and achieve a thermodynamically stable, phase-pure, and highly crystalline this compound product.

Advanced Spectroscopic Investigations of Barium Tellurate Materials

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy is instrumental in understanding the local structure and bonding environment within barium tellurate (B1236183) materials. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the constituent atoms, providing a fingerprint of the material's molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. In tellurite-based materials, including those containing barium, FTIR spectra are used to identify the various vibrational modes of the tellurite (B1196480) network. The absorption bands observed below 800 cm⁻¹ are typically attributed to metal-oxygen (M-O) bonds. researchgate.net For instance, in glasses containing TeO₂, B₂O₃, BaO, and BaF₂, FTIR analysis helps explore the different vibrational modes of borates and tellurites. nih.gov The presence of specific functional groups and the nature of the chemical bonds between atoms can be determined by analyzing the position and intensity of these absorption bands.

Wavenumber Range (cm⁻¹) Associated Vibration
< 800Metal-Oxygen (M-O) bonds researchgate.net
400 - 680General Metal-Oxygen bonds researchgate.net

Raman Spectroscopy for Lattice Vibrations and Structural Unit Identification

Raman spectroscopy is a complementary technique to FTIR that involves inelastic scattering of monochromatic light, usually from a laser. It is particularly sensitive to the vibrations of the crystal lattice and can be used to identify structural units within the material. In tellurium-based materials, distinct Raman bands can be observed in the low-frequency region (<150 cm⁻¹) and a higher frequency region (150–500 cm⁻¹). nih.gov The low-frequency bands are often associated with vibrations involving the metal atoms of the core structure, providing a fingerprint of the material. nih.gov Raman studies on tellurate glasses have been used to explore the different vibrational modes of tellurites. nih.gov This technique is crucial for understanding the degree of polymerization or depolymerization of the vitreous network. nih.gov

Elucidation of Vibrational Modes and Functional Groups (e.g., Te-O-Te, TeO₃/TeO₆, BOx)

Both FTIR and Raman spectroscopy are vital for identifying the specific structural units within barium tellurate materials. The tellurium atoms in tellurite glasses can exist in different coordination environments, primarily as trigonal pyramidal [TeO₃] and trigonal bipyramidal [TeO₄] units. nih.gov Vibrational spectroscopy can distinguish between these units and identify the presence of Te-O-Te bridges that form the glass network.

Studies on iron-lead-tellurate glasses show that the addition of network modifiers can cause the conversion of [TeO₄] structural units into [TeO₃] units, a process that can be tracked through changes in the Raman and FTIR spectra. nih.gov Specifically, the breaking of axial Te-O bonds leads to the transformation of [TeO₄] units into [TeO₃₊₁] and then [TeO₃] polyhedra. nih.gov In borotellurite glasses, these techniques also identify the vibrational modes associated with borate (B1201080) groups (BOx), such as BO₃ and BO₄ units, alongside the tellurite network vibrations. nih.gov

Structural Unit Description Spectroscopic Indication
[TeO₃] Trigonal pyramidIdentified by characteristic vibrational bands in FTIR and Raman spectra. nih.gov
[TeO₄] Trigonal bipyramidIts conversion to [TeO₃] units is observable through spectral changes. nih.gov
Te-O-Te Bridging oxygen bondsDeformation of these linkages can be observed upon intercalation of other ions. nih.gov
BO₃ / BO₄ Borate structural unitsVibrational modes are explored in borotellurite systems via FTIR and Raman. nih.gov

Electronic Spectroscopy: UV-Vis-NIR and Luminescence Studies

Electronic spectroscopy probes the electronic transitions between different energy levels within a material. These studies are crucial for determining optical properties like the band gap and for developing applications in photonics, such as lasers and optical amplifiers.

UV-Visible-Near Infrared (UV-VIS-NIR) Absorption Spectroscopy for Electronic Transitions

UV-Vis-NIR absorption spectroscopy measures the absorption of light from the ultraviolet to the near-infrared region, which corresponds to the excitation of outer electrons to higher energy states. shu.ac.uk In erbium-doped barium tellurite glasses, for example, absorption spectra exhibit several bands corresponding to electronic transitions from the ground state (⁴I₁₅/₂) to various excited states of the Er³⁺ ion. researchgate.net The position of the fundamental absorption edge in these spectra can be used to determine the optical band gap of the material. nih.gov The absorption of UV or visible radiation corresponds to the excitation of these outer electrons. shu.ac.uk For instance, studies on Er³⁺-doped barium tellurite glasses have identified absorption peaks at wavelengths of 365, 378, 407, 449, 488, 521, and 651 nm. researchgate.net

Dopant Host Material Observed Absorption Peaks (nm) Corresponding Transitions (from ground state)
Er³⁺Barium tellurite glass365, 378, 407, 449, 488, 521, 651 researchgate.net⁴I₁₅/₂ → ⁴G₉/₂, ⁴G₁₁/₂, ²G₉/₂, ⁴F₅/₂, ⁴F₇/₂, ²H₁₁/₂, ⁴F₉/₂ researchgate.net
Tm³⁺Barium tellurite glass466, 684, 790, 1210 researchgate.net³H₆ → ¹G₄, ³F₃, ³H₄, ³H₅ researchgate.net

Luminescence and Emission Spectroscopy in Doped this compound Systems

Luminescence spectroscopy involves exciting a material with a specific wavelength of light and measuring the emitted light (emission spectrum). This is a key technique for characterizing materials for applications in lasers, lighting, and displays. This compound glasses doped with rare-earth ions like Erbium (Er³⁺) and Thulium (Tm³⁺) are of significant interest for their luminescence properties.

When doped with Er³⁺, barium tellurofluoroborate glasses show a bright green emission, which corresponds to the (²H₁₁/₂ + ⁴S₃/₂) → ⁴I₁₅/₂ transition. nih.gov Similarly, Er³⁺-doped barium tellurite glasses exhibit three main emission bands, with the green transition (⁴S₃/₂ → ⁴I₁₅/₂) being the strongest. researchgate.net

In Tm³⁺-doped barium tellurite glasses, excitation at 790 nm results in visible emission peaks at 454 nm, 485 nm, 529 nm, 624 nm, and 665 nm. researchgate.net The properties of these emissions, such as their intensity and lifetime, are highly dependent on the concentration of the dopant ions.

Dopant Host Material Excitation Wavelength (nm) Emission Peaks (nm) Transition
Er³⁺Barium tellurofluoroborate glassNot specifiedBright Green Emission nih.gov(²H₁₁/₂ + ⁴S₃/₂) → ⁴I₁₅/₂ nih.gov
Er³⁺Barium tellurite glass378 / 980 researchgate.netGreen Emission researchgate.net⁴S₃/₂ → ⁴I₁₅/₂ researchgate.net
Tm³⁺Barium tellurite glass790 researchgate.net454, 485, 529, 624, 665 researchgate.netNot specified
Tm³⁺Zinc Barium Boro-tellurite glassNot specified454, 478 tandfonline.comNot specified

Photoelectric Emission Spectroscopy for Electronic Band Structure Analysis

Photoelectric emission spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a powerful surface-sensitive technique used to investigate the electronic structure of materials. It provides information on elemental composition, chemical states, and the valence band electronic structure. While direct, comprehensive angle-resolved photoemission studies on this compound are not widely available, XPS has been instrumental in characterizing the local structure of related tellurite glasses, which provides insight into the makeup of the electronic bands.

The electronic structure of tellurite-based glasses is largely determined by the nature of the Te-O bonding and the arrangement of the fundamental structural units. XPS measurements on various tellurite glass systems reveal that the binding energies of the Te 3d core levels are sensitive to the coordination of the tellurium atoms. dntb.gov.ua Specifically, these spectra can distinguish between tellurium in TeO₄ trigonal bipyramids and TeO₃ trigonal pyramids. dntb.gov.ua This distinction is critical as the presence of non-bridging oxygen (NBO) atoms, associated with the conversion of TeO₄ to TeO₃ units, significantly influences the valence band structure.

Magnetic Resonance Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying materials with unpaired electrons. In the context of this compound glasses, EPR is used to identify and characterize paramagnetic defect centers, which can be intrinsic or induced by irradiation. These centers play a crucial role in the optical properties of the glass.

Studies on tellurite glasses have identified several characteristic paramagnetic centers created upon irradiation. These include:

Tellurium-Oxygen Hole Center (TeOHC): This defect is characterized by a hole trapped on an oxygen atom bonded to a tellurium atom. It gives rise to an EPR signal with axial symmetry, with g-values reported as g∥ = 2.02 and an estimated g⊥ ~ 2.0. researchgate.net

Tellurium Electron Center (TeEC): This center is ascribed to an electron trapped at an oxygen vacancy within a tellurium oxide structural unit. It produces a resolved resonance at a g-value of approximately 1.9700. researchgate.net

The introduction of modifier oxides, such as barium oxide, has a discernible effect on the nature and stability of these defect centers. In a comparative study, tellurite glasses with the composition 60% TeO₂ – 20% ZnO – 20% BaO were compared to a BaO-free 60% TeO₂ – 40% ZnO glass after X-ray irradiation. researchgate.net The investigation identified O⁻ defects (a type of hole center) and two types of F⁺ centers (an electron trapped in an oxygen vacancy). The results showed that the presence of BaO affected the EPR signal of the O⁻ defect and one of the F⁺ centers, indicating that barium ions play a direct role in the local environment of these charge-trapping sites. researchgate.net

The key paramagnetic centers identified in tellurite glass systems are summarized in the table below.

Paramagnetic CenterDescriptionTypical g-value(s)Reference
TeOHC Tellurium-Oxygen Hole Centerg∥ ≈ 2.02, g⊥ ≈ 2.0 researchgate.net
TeEC Tellurium Electron Centerg ≈ 1.9700 researchgate.net
O⁻ Defect Hole trapped on an oxygen ionAffected by BaO presence researchgate.net
F⁺ Center Electron trapped in an oxygen vacancyAffected by BaO presence researchgate.net

Phase Transition Mechanisms and Solid State Reaction Dynamics in Barium Tellurate Systems

Characterization of Polymorphic and Order-Disorder Phase Transitions

Polymorphic and order-disorder phase transitions are fundamental phenomena that dictate the structure and properties of barium tellurate (B1236183) materials. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. tandfonline.comnih.gov These different structures, or polymorphs, can exhibit distinct physical and chemical properties. Phase transitions from one polymorphic form to another can be induced by changes in temperature, pressure, or electric field. researchgate.netaps.org

In the context of barium tellurate, different phases such as BaTeO₃, BaTe₂O₆, BaTe₄O₉, and Ba₂TeO₅ have been identified, each with unique crystal structures and dielectric characteristics. researchgate.net The transformation between these phases is a key aspect of their material science. For instance, the synthesis of barium tellurates involves sequential phase formations, often progressing from tellurium-rich to barium-rich phases as the temperature increases. researchgate.net

Order-disorder transitions represent another critical type of phase transformation. These transitions involve changes in the degree of ordering of atoms or ions within the crystal lattice. aps.orgacs.org In the paraelectric cubic phase of similar perovskite materials like barium titanate, which shares structural motifs with some barium tellurates, disordered displacements of atoms have been observed near the ferroelectric phase transition. researchgate.netmdpi.com This suggests that local atomic displacements from a high-symmetry structure can lose long-range order, a characteristic of an order-disorder component in the phase transition. aps.org The study of such transitions in this compound systems is essential for understanding their dielectric and ferroelectric properties.

The characterization of these phase transitions is typically carried out using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.netakjournals.com XRD provides information about the crystal structure and allows for the identification of different polymorphs. DSC and TGA are used to detect the thermal events associated with phase transitions, such as changes in enthalpy and mass.

Mechanistic Investigations of this compound Solid-State Reactions

The formation of this compound through solid-state reactions is a complex process involving several mechanistic steps. These reactions typically involve the heating of precursor materials, such as barium carbonate (BaCO₃) and tellurium dioxide (TeO₂), at elevated temperatures. scispace.com

Disproportionation Reactions of Tellurate(IV) Anions

One of the key reaction pathways in the formation of certain this compound phases involves the disproportionation of tellurate(IV) anions (TeO₃²⁻). When this compound(IV) (BaTeO₃) is heated in the presence of barium oxide (BaO), it can undergo an exothermic disproportionation reaction. akjournals.com This reaction yields the corresponding orthotellurate(VI) (Ba₃TeO₆) and barium telluride (BaTe). akjournals.com It is noteworthy that this disproportionation does not occur when BaTeO₃ is heated in the absence of alkali oxides. akjournals.com

The general scheme for the disproportionation of a tellurate(IV) anion can be represented as: 4TeO₃²⁻ → 3TeO₄²⁻ + Te⁴⁻

This indicates that the tellurium in the +4 oxidation state is simultaneously oxidized to +6 and reduced to -2.

Impact of Metal Cation Acidity on Tellurate Reaction Pathways

The acidity of the metal cation plays a significant role in the reaction pathways of tellurates. libretexts.org The temperature at which disproportionation reactions of tellurates(IV) occur increases with the increasing acidity of the metal cation involved. akjournals.com This trend is observed for calcium, strontium, and barium tellurates(IV). akjournals.com

The acidity of a metal cation is related to its charge-to-radius ratio. libretexts.org A higher charge and smaller radius lead to a more acidic cation. This increased acidity influences the stability of the tellurate compounds and the energetics of the reaction pathways. In the context of CO₂ electroreduction, it has been observed that the activity for the water reduction reaction correlates with cation acidity. nih.gov While not a direct analogy, this highlights the general importance of cation acidity in influencing reaction kinetics and pathways.

Redox Chemistry of Tellurium Oxidation States during this compound Formation

The formation of barium tellurates involves a rich redox chemistry of tellurium. Tellurium can exist in several oxidation states, most commonly -2, 0, +4, and +6. redalyc.orgwikipedia.org During the solid-state synthesis of barium tellurates, the oxidation state of tellurium can change.

The formation of various this compound phases from precursors like BaCO₃ and TeO₂ also involves redox processes, particularly if the reaction atmosphere is not inert. For example, the oxidation of tellurides can lead to the formation of tellurites and tellurates. csic.es The specific reaction conditions, including temperature and oxygen partial pressure, will determine the stable tellurium oxidation state and, consequently, the final this compound phase formed.

Phase Diagram Construction for Barium-Tellurium-Oxygen Material Systems

A phase diagram is a graphical representation of the equilibrium phases of a material system as a function of temperature, pressure, and composition. uobabylon.edu.iqasminternational.org For the barium-tellurium-oxygen (Ba-Te-O) system, the phase diagram is crucial for understanding the stability of different this compound compounds and for guiding their synthesis.

The construction of a ternary phase diagram for the Ba-Te-O system involves systematically studying the phase relationships between the three components. researchgate.netresearchgate.net This is often done by preparing a series of compositions with varying ratios of Ba, Te, and O and analyzing the resulting phases after heat treatment at different temperatures. researchgate.net X-ray diffraction is a primary tool for identifying the phases present in the equilibrated samples. researchgate.net

A hypothetical Ba-Te-O ternary phase diagram would show regions of stability for the various binary and ternary compounds, such as BaO, TeO₂, BaTeO₃, BaTe₂O₆, and others. researchgate.net The diagram would also delineate the phase boundaries and multiphase regions, providing a roadmap for the synthesis of single-phase this compound materials. For example, studies on the Ba-Ti-O system show a stability region for barium titanate, which is represented as a point in the ternary diagram. researchgate.net A similar approach can be applied to the Ba-Te-O system.

Chemical Compatibility Studies with Metallic Electrodes in this compound Systems

For applications in electronic devices like multilayer ceramic capacitors (MLCCs), the chemical compatibility of this compound dielectrics with metallic electrodes is of paramount importance. researchgate.net These studies are essential to ensure that no detrimental reactions occur at the ceramic-metal interface during co-firing, which could degrade the performance of the device.

Research has been conducted on the co-firing of this compound ceramics with common electrode materials such as silver (Ag) and aluminum (Al). researchgate.net Chemical compatibility with silver electrodes has been achieved for barium-rich compositions of barium tellurates. researchgate.net For instance, Ba₂TeO₅ was found to be co-firable with silver electrodes at 850°C with the addition of fluxing agents like CuO and B₂O₃. researchgate.net During this co-firing, a thin, metastable interfacial layer of AgTe can form. researchgate.net

A significant breakthrough has been the development of an LTCC technology based on BaTe₄O₉ that is compatible with aluminum electrodes. researchgate.net This allows for the fabrication of MLCCs with aluminum base metal electrodes, which offer good dielectric properties. researchgate.net The ability to achieve high-density this compound ceramics at temperatures as low as 550°C is key to enabling co-firing with low-melting-point metals like aluminum. researchgate.net

The table below summarizes the compatibility of different this compound compositions with metallic electrodes.

This compound CompositionMetallic ElectrodeCo-firing Temperature (°C)Observations
Ba₂TeO₅Silver (Ag)850Co-firable with CuO and B₂O₃ fluxing agents; metastable AgTe interfacial layer may form. researchgate.net
BaTe₄O₉Aluminum (Al)~550Enables fabrication of multilayer ceramic capacitors with aluminum inner electrodes. researchgate.net
Barium-rich compositionsSilver (Ag)-Generally show chemical compatibility. researchgate.net

This table is based on available research findings and may not be exhaustive.

Theoretical and Computational Chemistry Approaches for Barium Tellurate

First-Principles Electronic Structure Calculations

First-principles, or ab initio, calculations are a cornerstone of computational materials science, deriving properties directly from fundamental quantum mechanical principles without reliance on empirical models. wikipedia.org These methods are instrumental in understanding the electronic and structural characteristics of compounds like barium tellurate (B1236183).

Density Functional Theory (DFT) is a widely used first-principles method that models the electronic structure of many-body systems. wikipedia.org It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. youtube.com DFT is employed to calculate a wide range of properties, including total energies, electronic band structures, densities of states, and formation energies, which are crucial for assessing material stability and predicting behavior. youtube.comsdnbvc.edu.inresearchgate.net

In the context of tellurium-containing barium compounds, DFT has been used to investigate structural and electronic properties. For instance, studies on the related compound barium telluride (BaTe) have used DFT to analyze pressure-induced phase transitions and calculate electronic band structures. sdnbvc.edu.in Similarly, research on the oxytelluride Ba₂TeO utilized first-principles calculations to determine its electronic band structure, identifying it as a semiconductor with a calculated band gap of 2.93 eV. osti.gov

DFT calculations also allow for the investigation of doping effects. For example, studies on tellurium-doped barium titanate (BaTiO₃) have shown that incorporating tellurium can significantly reduce the electronic band gap, which in turn enhances optical absorption in the visible light spectrum. researchgate.net This type of analysis helps in understanding how the electronic structure governs the optical and thermoelectric properties of the material. researchgate.net

Table 1: Examples of DFT-Calculated Properties for Barium- and Tellurium-Containing Compounds

Compound Property Calculated Value/Finding Reference
Ba₂TeO Electronic Band Gap 2.93 eV osti.gov
BaTe (B1 phase) Electronic Band Gap 3.12 eV sdnbvc.edu.in
BaTe (B2 phase) Electronic Band Gap 1.63 eV sdnbvc.edu.in

To make DFT calculations computationally tractable for complex crystalline solids, the pseudopotential method is frequently used. researchgate.netscience.gov This approach simplifies the calculation by replacing the strong Coulomb potential of the atomic nucleus and the effects of the core electrons with a weaker, effective potential, known as a pseudopotential. This allows the calculation to focus only on the chemically active valence electrons.

The Projector-Augmented Wave (PAW) method is a prominent pseudopotential technique that has been successfully applied to describe the electron-ion interactions in various compounds. researchgate.net The use of pseudopotentials allows for a moderate energy cutoff for the plane-wave basis set, significantly reducing the computational cost while maintaining high accuracy for predicting electronic and geometric properties. researchgate.net These methodologies are integral to the first-principles studies of complex materials, including barium-based chalcogenides. researchgate.netacs.org

Molecular Dynamics Simulations (e.g., Ab Initio MD) for Atomistic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system, providing insights into atomic motion, structural dynamics, and transport properties. aps.org In Ab Initio Molecular Dynamics (AIMD), the forces acting on the atoms at each time step are calculated directly from first-principles electronic structure calculations, typically DFT. nih.govmdpi.com This avoids the need for empirical interatomic potentials, making AIMD a powerful tool for simulating systems where bond breaking and formation occur or where accurate descriptions of atomic interactions are critical. mdpi.com

AIMD simulations have been shown to be highly accurate for reproducing experimental results for hydrated ions like barium (Ba²⁺). nih.gov Such simulations can reveal detailed information about the hydration structure, including the coordination number and the mobility of water molecules in the hydration shells. nih.gov For barium tellurate, AIMD could be used to study its behavior in aqueous environments, analyze thermal properties, or investigate the dynamics of phase transitions at finite temperatures. Another application of MD is the calculation of transport properties like lattice thermal conductivity, which can be derived using methods such as the Green-Kubo autocorrelation function. aps.org

Computational Prediction of Crystal Structures and Thermodynamic Stability

First-principles calculations are a key tool for predicting the crystal structures and thermodynamic stability of new or hypothetical materials. osti.gov The thermodynamic stability of a compound is assessed by comparing its formation energy to that of all other known phases in the same chemical system. osti.gov A compound is considered thermodynamically stable if it lies on the convex hull of formation energy, meaning it will not spontaneously decompose into a combination of other stable phases. osti.gov

Computational techniques, such as those combining DFT with genetic algorithms or particle swarm optimization, are used to explore the potential energy landscape and identify stable crystal structures under various conditions, such as high pressure. acs.orgarxiv.org These methods have been used to explore the Ba-Te system, predicting novel, stable stoichiometries at high pressures, including Ba₃Te₂, Ba₂Te, and BaTe₃. acs.org Such predictive power can guide experimental synthesis efforts toward discovering new materials with desired properties. berkeley.edu

Table 2: Key Concepts in Computational Stability Prediction

Concept Description Relevance Reference
Convex Hull A plot of formation energy vs. composition. Phases lying on the lower boundary (the hull) are thermodynamically stable. Determines if a compound is stable against decomposition into competing phases. osti.gov
Polymorphic Stability (ΔEgs) The energy difference between a metastable polymorph and the ground-state crystal structure at the same composition. Quantifies the stability of different crystal structures of the same compound. osti.gov

| Decomposition Energy (ΔEd) | The energy difference between a compound and the stable phases on the convex hull. It represents the thermodynamic driving force for decomposition. | Measures the degree of a compound's instability. | osti.gov |

Computational Modeling of Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a primary experimental method for identifying the structural units within materials like barium tellurite (B1196480) glasses, such as TeO₄ and TeO₃ groups. researchgate.netresearchgate.net Computational modeling can predict these vibrational spectra from first principles, providing a way to confirm or revise experimental assignments and visualize the atomic motions associated with each vibrational mode. mdpi.com

There are two main computational approaches:

Static Harmonic Approximation: This method calculates the vibrational frequencies at a potential energy minimum. nih.govmdpi.com It is computationally efficient but does not account for anharmonic effects, temperature, or dynamic phenomena. nih.gov

Ab Initio Molecular Dynamics (AIMD): This more advanced approach computes vibrational spectra from the Fourier transform of time-correlation functions of dipole moments (for IR spectra) or polarizability tensors (for Raman spectra) obtained during an AIMD simulation. nih.gov This method naturally includes temperature and anharmonic effects, providing a more realistic representation of the experimental spectrum. nih.gov

Table 3: Comparison of Computational Methods for Vibrational Spectra

Method Advantages Limitations Reference
Static Harmonic Approximation Computationally efficient. Good for fundamental frequency prediction. Excludes temperature and anharmonic effects. Cannot model overtones or combination bands. nih.gov

| Ab Initio Molecular Dynamics (AIMD) | Includes temperature and anharmonic effects explicitly. Provides a more realistic spectrum. Can model complex systems like host-guest interactions. | Computationally expensive. Requires long simulation times for good resolution. | nih.govmdpi.com |

Theoretical Frameworks for Structure-Function Relationships

A central goal of computational materials science is to establish clear relationships between a material's atomic and electronic structure and its macroscopic properties or functions. acs.org Theoretical frameworks based on DFT and related methods provide the tools to forge these links.

By calculating the electronic band structure, researchers can predict whether a material will be a metal, semiconductor, or insulator and estimate its optical band gap, which is fundamental to its application in electronic and optoelectronic devices. sdnbvc.edu.inosti.gov The nature of the chemical bonds, which can be analyzed using quantum-chemical techniques, explains why certain crystal structures are stable and how they give rise to specific material properties. acs.org

For this compound, these theoretical frameworks allow scientists to understand how its crystal structure, including the coordination of tellurium and barium atoms, influences its electronic behavior, thermodynamic stability, and vibrational properties. This fundamental understanding is essential for the rational design of new materials with tailored functionalities. berkeley.eduacs.org

Research Contexts for Barium Tellurate in Advanced Materials

Dielectric Ceramic Systems: Low-Temperature Co-fired Ceramics (LTCC) and Microwave Applications

Barium tellurate (B1236183) ceramics have been extensively investigated as a promising dielectric system for Low-Temperature Co-fired Ceramics (LTCC) technology, particularly for microwave applications. The primary advantage of these materials lies in their low processing temperatures, typically ranging from 500 to 900°C. This allows for the co-firing of the ceramic substrate with highly conductive, low-melting-point metal electrodes such as silver and aluminum, which is a critical requirement for the fabrication of multilayer electronic devices.

Different compositions of barium tellurate exhibit a range of dielectric properties suitable for microwave applications. Research has demonstrated that these ceramics possess intermediate dielectric permittivities and high-quality factors (Q), which are essential for ensuring signal integrity and minimizing loss in high-frequency circuits. For instance, high-density this compound ceramics can be achieved at temperatures as low as 550°C, making them compatible with aluminum electrodes.

Co-firing studies have been crucial in establishing new LTCC systems. For example, barium-rich compositions of this compound have shown chemical compatibility with silver electrodes. Specifically, Ba₂TeO₅ has been successfully co-fired with silver electrodes at 850°C with the addition of fluxing agents like CuO and B₂O₃. A significant breakthrough in LTCC technology has been the development of BaTe₄O₉ ceramics that can be co-fired with aluminum electrodes, leading to the fabrication of multilayer ceramic capacitors (MLCCs). These aluminum base metal electrode (BME) MLCCs exhibit good dielectric properties, making them suitable for class-1 MLCC applications. Aluminum microstrip ring resonators built on BaTe₄O₉ substrates have shown good electromagnetic performance at microwave frequencies, with a resonant frequency of 2.97 GHz and a Q factor of 278.

Table 1: Microwave Dielectric Properties of this compound Ceramics

CompoundDielectric Permittivity (εr)Quality Factor (Qxf) (GHz)Temperature Coefficient of Resonant Frequency (TCf) (ppm/°C)
BaTe₄O₉17.554,700-90
BaTe₂O₆21.050,300-51
BaTeO₃10.034,000-54
Ba₂TeO₅17.049,600-124

Semiconductor Research in this compound Systems

Research into the semiconductor properties of this compound is not as extensive as for its counterpart, barium telluride (BaTe). Barium telluride is a recognized semiconductor with a bandgap energy of approximately 2.4 eV, making it suitable for various electronic and optoelectronic applications. However, specific studies focusing on the semiconductor characteristics of this compound are limited in the available scientific literature. Theoretical investigations into tellurium-doped barium titanate (BaTiO₃) have shown that the incorporation of tellurium can efficiently reduce the electronic band gap, suggesting that tellurium-containing compounds can have tunable semiconductor properties. This indicates a potential avenue for future research into the intrinsic semiconductor properties of this compound itself.

Thermoelectric Material Development and Optimization

Similar to the field of semiconductor research, the investigation of this compound for thermoelectric applications is not widely documented. The focus of thermoelectric research in barium-tellurium systems has predominantly been on barium telluride (BaTe). Barium telluride has demonstrated potential for high thermoelectric performance, with a figure of merit (ZT) that makes it a candidate for waste heat recovery and solid-state cooling technologies. Theoretical studies on tellurium-doped barium titanate have also explored its thermoelectric properties, indicating that tellurium doping can enhance electrical conductivity, a key factor for thermoelectric efficiency. However, dedicated research on the thermoelectric properties of this compound remains an area with limited exploration.

Optical Material Research: Glasses and Crystalline Forms

Barium tellurite (B1196480) glasses, which are closely related to this compound, have been the subject of significant research in the field of optical materials. These glasses are known for their wide transparency window, high refractive indices, and low melting temperatures. The addition of barium oxide (BaO) to tellurite glass networks acts as a modifier, influencing the structural and optical properties.

Studies have shown that increasing the concentration of BaO in boro-tellurite glasses leads to an increase in the density of the glass. The optical band gap energy of barium-boro-tellurite glasses has been found to be in the range of 2.25–2.44 eV. The structure of these glasses consists of TeO₄ and TeO₃ structural units, and the addition of BaO facilitates the transformation from TeO₄ to TeO₃ units.

Furthermore, doping barium tellurite glasses with rare-earth elements has been explored for applications in lasers and optical amplifiers. For instance, thulium-doped barium tellurite glasses exhibit strong emission transitions in the infrared region, making them potential candidates for mid-infrared light sources.

Table 2: Optical Properties of Barium-Boro-Tellurite Glasses

Barium Oxide (BaO) Content (mol%)Density (g/cm³)Optical Band Gap (Eopt) (eV)
10Varies2.44
20Varies-
30Varies2.25

Radiation Shielding Material Development and Characterization

Barium-containing tellurite glasses have emerged as effective materials for radiation shielding applications, offering protection against both gamma rays and neutrons. The high atomic number and density of barium contribute significantly to the attenuation of ionizing radiation.

Research has demonstrated that the inclusion of barium oxide in tellurite glass systems enhances their shielding effectiveness. The mass attenuation coefficient, a measure of how effectively a material absorbs radiation, increases with higher concentrations of BaO. Consequently, the half-value layer (HVL) and mean free path (MFP), which represent the thickness of material required to reduce the radiation intensity by half and the average distance a particle travels before an interaction, respectively, decrease with increasing BaO content. This indicates improved shielding performance.

For example, in the xBaO-(30-x)TeO₂-35Bi₂O₃-35B₂O₃ glass system, the gamma shielding effectiveness was found to increase with increasing 'x' (the mole fraction of BaO). Similarly, the fast neutron removal cross-section also increased with higher BaO content, signifying better neutron shielding. Studies have shown that barium-boro-tellurite glasses can have better shielding properties than some standard concretes.

Table 3: Radiation Shielding Properties of Barium-Doped Tellurite Glasses

Glass SystemPropertyTrend with Increasing BaO Content
xBaO-(30-x)TeO₂-35Bi₂O₃-35B₂O₃Gamma Shielding EffectivenessIncreases
xBaO-(30-x)TeO₂-35Bi₂O₃-35B₂O₃Fast Neutron Removal Cross-section (ΣR)Increases
Barium-Boro-Tellurite GlassesMass Attenuation Coefficient (μm)Increases
Barium-Boro-Tellurite GlassesHalf Value Layer (HVL)Decreases
Barium-Boro-Tellurite GlassesMean Free Path (MFP)Decreases

Catalytic Activity and Reaction Mechanisms

The catalytic activity of this compound has not been a significant focus of research, and there is a notable lack of studies detailing its use as a catalyst or the mechanisms of any potential catalytic reactions. While some tellurium compounds have been investigated for their catalytic properties, and barium compounds are used in various catalytic processes, the specific combination in this compound has not been explored in depth in the available literature. Research in this area represents a potential opportunity for future investigation.

Potential in Advanced Sensor Technologies

While there is research into the use of tellurite glasses for gas sensing devices, specific studies on the application of this compound in advanced sensor technologies are limited. The structural variability of tellurite glasses makes them candidates for tailoring properties for sensor applications. However, the direct investigation of this compound for this purpose is not well-documented. Other barium-containing perovskite materials, such as barium titanate (BaTiO₃), have been explored for humidity sensing applications due to their porous nature and dielectric properties. This suggests that barium-containing compounds can be functional in sensor devices, but further research is needed to determine the specific potential of this compound in this field.

Prospective Research Directions and Emerging Paradigms in Barium Tellurate Science

Exploration of Novel Barium Tellurate (B1236183) Compositions and Doping Strategies

A primary avenue for future research lies in the systematic exploration of new chemical compositions and doping strategies to manipulate the electronic, optical, and dielectric properties of barium tellurate. This involves the partial substitution of barium (A-site) or tellurium (B-site) ions with other elements to induce specific functionalities.

Doping Strategies: Doping with aliovalent or isovalent ions is a well-established method for modifying material properties. For instance, introducing rare-earth or transition metal ions into the this compound lattice could create charge imbalances, vacancies, and localized electronic states, which can profoundly impact its behavior. An example of a potential doping strategy, analogous to work in related perovskite oxides like barium titanate, involves substituting divalent barium ions with trivalent lanthanide ions (e.g., La³⁺). st-andrews.ac.ukresearchgate.net To maintain charge neutrality, this can lead to the formation of vacancies in the tellurium lattice, a mechanism that has been shown to significantly enhance dielectric properties in other materials. st-andrews.ac.ukresearchgate.net

Novel Compositions: Beyond simple doping, the synthesis of entirely new multicomponent tellurate compounds incorporating barium is a promising frontier. Research into complex structures like barium copper tellurite-tellurates has already demonstrated the potential for creating novel crystal structures with unique polyhedral arrangements (e.g., BaO₁₀, CuO₅, TeO₆, and TeO₄ polyhedra). researchgate.net These complex compositions can lead to emergent properties, such as noncentrosymmetric and polar structures, which are of great interest for applications in nonlinear optics and ferroelectricity. researchgate.net

Future work will likely focus on a combinatorial approach, exploring various dopants and their concentrations to create a library of materials with a wide range of tunable properties.

Research Approach Objective Example Analogy/Precedent Potential Impact
A-site DopingEnhance dielectric propertiesSubstitution of Ba²⁺ with La³⁺ in BaTiO₃, creating Ti⁴⁺ vacancies. st-andrews.ac.ukresearchgate.netDevelopment of high-permittivity dielectrics for capacitors.
B-site DopingIntroduce magnetic or catalytic activityDoping with transition metals (e.g., Fe, Co, Mn).Creation of multifunctional materials.
Complex CompositionsDiscover novel crystal structures and functionalitiesSynthesis of BaCuTeO₃TeO₄ with complex polyhedral arrangements. researchgate.netNew polar and noncentrosymmetric materials for optical applications. researchgate.net

Application of Advanced Characterization Techniques for Local Structural Probes

A deeper understanding of the structure-property relationships in this compound requires moving beyond bulk characterization methods to probe the local atomic structure and electronic environment. Advanced characterization techniques are crucial for revealing subtle structural distortions, defects, and interfacial phenomena that govern material performance.

X-ray Diffraction (XRD) and Rietveld Refinement: While standard for phase identification, advanced XRD techniques, including Rietveld refinement, are indispensable for precisely determining lattice parameters, identifying subtle phase transitions, and quantifying microstructural features.

Electron Microscopy (SEM, TEM, HRTEM): Scanning Electron Microscopy (SEM) is vital for visualizing surface morphology, while Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide nanoscale insights into crystal structure, grain boundaries, and the presence of defects or secondary phases.

Spectroscopic Techniques: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can probe local vibrational modes, offering information on chemical bonding and short-range structural order. X-ray Photoelectron Spectroscopy (XPS) can be used to determine elemental composition and oxidation states at the material's surface.

Synchrotron X-ray Techniques: High-brilliance synchrotron sources enable advanced techniques like X-ray Absorption Spectroscopy (XAS) and Pair Distribution Function (PDF) analysis. These methods can provide element-specific information about the local coordination environment and atomic-scale structure, even in amorphous or nanocrystalline materials.

These advanced tools will be essential for correlating atomic-level structural details with the macroscopic properties observed in novel doped and complex this compound compositions.

Integrated Computational and Experimental Methodologies for Rational Design

The traditional trial-and-error approach to materials discovery is being superseded by an integrated paradigm that combines computational modeling with experimental synthesis and validation. mdpi.comnih.gov This rational design approach can significantly accelerate the development of new this compound materials with targeted functionalities.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can predict the structural, electronic, and vibrational properties of different this compound compositions and doped variants from first principles. This allows for the pre-screening of promising candidate materials before attempting laborious experimental synthesis.

Molecular Dynamics (MD): MD simulations can be used to study the dynamic behavior of the this compound lattice, including phase transitions and ion transport phenomena, at finite temperatures.

Iterative Workflow: The synergy between computation and experiment is key. mdpi.com An effective workflow begins with computational predictions of promising compositions. mdpi.com These candidates are then synthesized and characterized experimentally. The experimental data is subsequently used to refine and validate the computational models, creating a feedback loop that improves the predictive power of the simulations for the next design cycle. mdpi.comnih.gov This integrated approach enables a more efficient exploration of the vast compositional and structural landscape available for this compound-based materials.

Synthesis and Characterization of this compound-Based Heterostructures and Nanomaterials

Controlling the size, shape, and dimensionality of materials at the nanoscale can unlock properties not present in their bulk counterparts. researchgate.net Future research will increasingly focus on the synthesis and characterization of this compound nanostructures and heterostructures.

Synthesis of Nanomaterials: A variety of synthesis techniques can be explored to produce this compound nanomaterials with controlled morphologies, such as nanoparticles, nanowires, and thin films. mdpi.com

Wet-Chemical Methods: Techniques like hydrothermal/solvothermal synthesis, sol-gel processing, and co-precipitation offer scalable and low-cost routes to produce crystalline nanoparticles. ontosight.ai

Vapor-Phase Methods: Physical vapor deposition (PVD) and chemical vapor deposition (CVD) are suitable for growing high-quality thin films and heterostructures, which are essential for electronic and optoelectronic device fabrication.

Characterization: The characterization of these nanomaterials will rely heavily on the advanced techniques mentioned in section 8.2, particularly electron microscopy (TEM, SEM) for morphological analysis and XRD for structural confirmation. researchgate.net

Heterostructures: Creating heterostructures by interfacing this compound with other materials (e.g., other oxides, metals, or semiconductors) opens up possibilities for engineering novel functionalities. Interfacial effects, such as charge transfer, strain, and orbital reconstruction, can lead to enhanced catalytic activity, improved sensor response, or novel electronic phenomena.

Tailoring of Microstructural and Morphological Parameters for Functional Enhancement

The macroscopic functional properties of a material are intrinsically linked to its microstructure and morphology. A key research direction involves developing precise control over these parameters during synthesis to optimize performance for specific applications.

For instance, in dielectric applications, a dense microstructure with minimal porosity is desirable to maximize the dielectric constant and breakdown strength. In catalysis, a high surface area, often achieved through porous structures or nanoparticle morphologies, is crucial for maximizing the number of active sites.

Hydrothermal synthesis has proven effective for producing related materials with tunable nanostructures. By carefully controlling reaction parameters such as temperature, pH, precursor concentration, and the use of surfactants, it is possible to influence crystallite size and particle morphology, yielding spherical or rod-like nanoparticles. The ability to tailor these features in this compound will be critical for enhancing its performance in targeted applications, from electronic components to advanced catalysts.

Parameter Control Method (Example) Potential Functional Enhancement
Crystallite Size Adjusting temperature and reaction time in hydrothermal synthesis. Tuning of optical bandgap; enhancing dielectric properties.
Particle Morphology Using structure-directing agents (surfactants) or controlling pH. Increased surface area for catalysis (nanoparticles); anisotropic properties (nanorods).
Porosity Employing templating methods or sintering aids.Improved performance in gas sensing or catalytic applications.
Film Thickness/Density Control of deposition parameters in PVD/CVD.Optimization of optical and electrical properties for thin-film devices.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for barium tellurate (BaTeO₄) with high crystallinity and purity?

  • Methodological Answer : this compound is typically synthesized via solid-state reactions (e.g., heating stoichiometric mixtures of BaCO₃ and TeO₂ at 800–1000°C under controlled O₂ flow) or hydrothermal methods (aqueous reactions at 150–200°C). Purity is ensured through X-ray diffraction (XRD) to confirm phase identity and inductively coupled plasma (ICP) spectroscopy to quantify elemental ratios . For reproducibility, document thermal gradients, precursor particle sizes, and atmospheric conditions in detail .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • XRD/Rietveld refinement to determine lattice parameters and space group symmetry.
  • Raman/IR spectroscopy to identify Te-O vibrational modes and confirm tetrahedral [TeO₄]²⁻ coordination .
  • X-ray photoelectron spectroscopy (XPS) to analyze oxidation states of Te and Ba.
  • DFT calculations to model electronic band structures and predict optical properties . Always cross-validate results with multiple techniques to mitigate instrumental biases .

Q. What are the key challenges in measuring this compound’s thermal stability and decomposition pathways?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to track mass loss events. Pair with differential scanning calorimetry (DSC) to identify endo/exothermic transitions. Challenges include distinguishing between dehydration (e.g., BaTeO₄·nH₂O → BaTeO₄) and redox decomposition (e.g., Te⁶⁺ → Te⁴⁺). Use in-situ XRD to correlate phase changes with temperature .

Advanced Research Questions

Q. How can experimentalists resolve contradictions in reported bandgap values for this compound?

  • Methodological Answer : Discrepancies in bandgap measurements (e.g., 2.1–3.0 eV) often arise from synthesis-dependent defects or surface states. Standardize sample preparation (e.g., annealing in O₂ to minimize oxygen vacancies) and employ both UV-Vis diffuse reflectance spectroscopy (DRS) and ellipsometry. Compare results with DFT-predicted band structures to isolate experimental artifacts .

Q. What strategies are effective for probing this compound’s potential as a photocatalyst?

  • Methodological Answer : Design experiments to:

  • Measure photocurrent density under simulated solar irradiation (AM 1.5G spectrum).
  • Quantify reactive oxygen species (ROS) via electron spin resonance (ESR) or fluorescence probes.
  • Test stability in aqueous media using ICP to detect Ba²⁺ leaching. Control for competing redox pathways (e.g., Te⁶⁺/Te⁴⁺ cycling) by doping with transition metals (e.g., Fe³⁺) to enhance charge separation .

Q. How do microbial systems interact with this compound in environmental remediation studies?

  • Methodological Answer : Microorganisms like E. coli reduce Te⁶⁺ to Te⁰ via molybdopterin enzymes or cysteine-mediated pathways. To study BaTeO₄:

  • Use anaerobic batch cultures with defined carbon sources (e.g., lactate).
  • Monitor Te⁶⁺ reduction via UV-Vis quantification of Te⁰ nanoparticles (absorbance at ~500 nm).
  • Analyze toxicity thresholds by measuring microbial growth kinetics (OD₆₀₀) and ATP assays. Compare with sulfate transporters (e.g., CysPUWA in E. coli) that may co-transport tellurate .

Q. What computational approaches best model this compound’s ion transport mechanisms in solid-state electrolytes?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with forcefields parameterized for Ba²⁺ and [TeO₄]²⁻ interactions. Validate with:

  • Impedance spectroscopy to measure ionic conductivity.
  • Neutron diffraction to locate oxygen vacancies.
  • Ab initio MD to simulate ion migration barriers. Address discrepancies between simulation and experiment by adjusting defect concentrations in models .

Key Considerations for Research Design

  • Reproducibility : Archive raw data (e.g., XRD patterns, spectral scans) in open-access repositories and disclose all experimental parameters (e.g., furnace ramp rates, solvent purity) .
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. For example, inconsistent catalytic activity may stem from unaccounted surface hydroxyl groups .
  • Interdisciplinary Collaboration : Partner with microbiologists for environmental studies or theorists for computational validation to address multifaceted research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.